![molecular formula C23H32O6 B14292555 {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol CAS No. 116118-14-0](/img/structure/B14292555.png)
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol is an organic compound characterized by its unique structure, which includes a heptane backbone linked to two methoxyphenyl groups via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol typically involves the reaction of heptane-1,7-diol with 3-methoxy-4-hydroxybenzyl alcohol under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic rings, converting them into cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-diyl diacetate
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione
- [(1E,6E)-3,5-Dioxo-1,6-heptadiene-1,7-diyl]bis-2-methoxy-4,1-phenylene
Uniqueness
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol is unique due to its specific heptane backbone and the presence of two methoxyphenyl groups. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications that similar compounds may not fulfill as effectively.
Propriétés
Numéro CAS |
116118-14-0 |
|---|---|
Formule moléculaire |
C23H32O6 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[4-[7-[4-(hydroxymethyl)-2-methoxyphenoxy]heptoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C23H32O6/c1-26-22-14-18(16-24)8-10-20(22)28-12-6-4-3-5-7-13-29-21-11-9-19(17-25)15-23(21)27-2/h8-11,14-15,24-25H,3-7,12-13,16-17H2,1-2H3 |
Clé InChI |
CJPSCYLYKRKBHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CO)OCCCCCCCOC2=C(C=C(C=C2)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
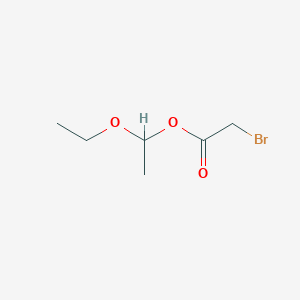
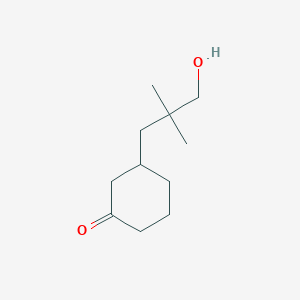
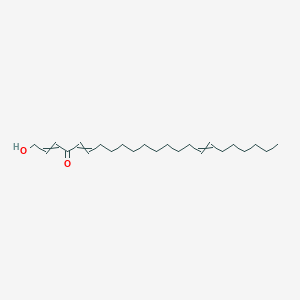
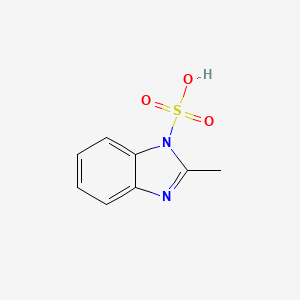


![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
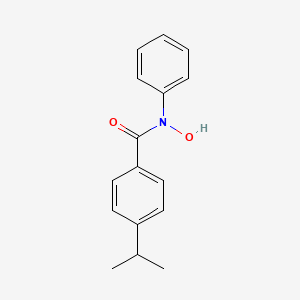
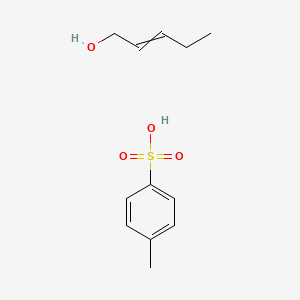
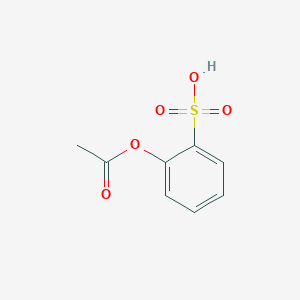

![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
